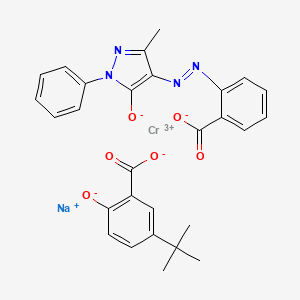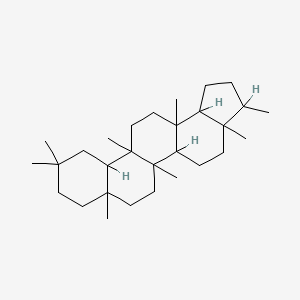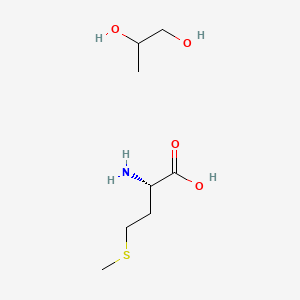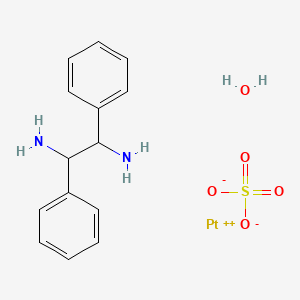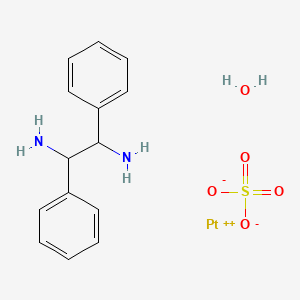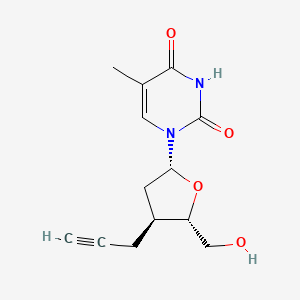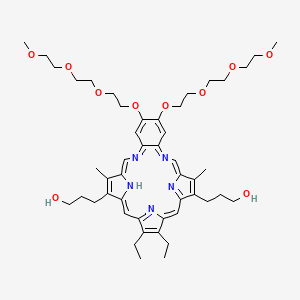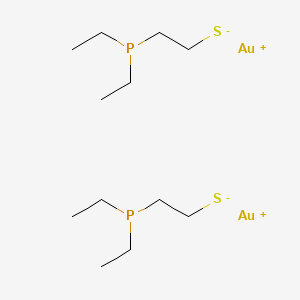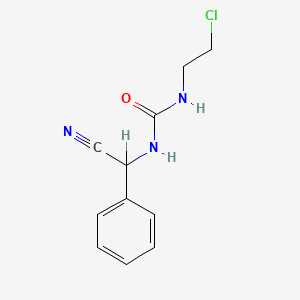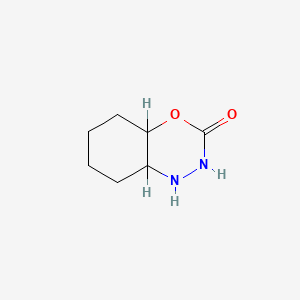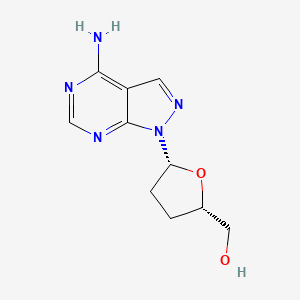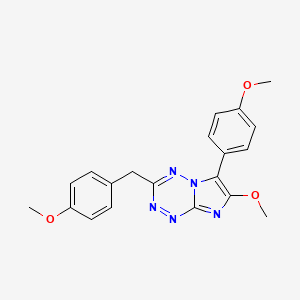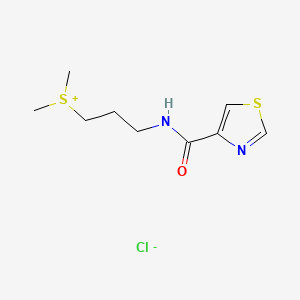
Dimethyl(3-((4-thiazolylcarbonyl)amino)propyl)sulfonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl(3-((4-thiazolylcarbonyl)amino)propyl)sulfonium chloride is a chemical compound with a molecular formula of C15H17ClN4OS4 It is known for its unique structure, which includes a thiazole ring, a sulfonium group, and a propyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(3-((4-thiazolylcarbonyl)amino)propyl)sulfonium chloride typically involves the reaction of dimethyl sulfide with a thiazole derivative. The process begins with the formation of the thiazole ring, followed by the introduction of the sulfonium group. The reaction conditions often require the use of a strong acid, such as hydrochloric acid, to facilitate the formation of the sulfonium chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. The final product is typically purified using techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl(3-((4-thiazolylcarbonyl)amino)propyl)sulfonium chloride undergoes various chemical reactions, including:
Oxidation: The sulfonium group can be oxidized to form sulfoxides or sulfones.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonium group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Dimethyl(3-((4-thiazolylcarbonyl)amino)propyl)sulfonium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of Dimethyl(3-((4-thiazolylcarbonyl)amino)propyl)sulfonium chloride involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can interact with specific binding sites, while the sulfonium group can participate in redox reactions. These interactions can modulate biochemical pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole Derivatives: Compounds like thiazole-4-carboxamide and thiazole-2-carboxylic acid share structural similarities with Dimethyl(3-((4-thiazolylcarbonyl)amino)propyl)sulfonium chloride.
Sulfonium Compounds: Dimethyl sulfonium iodide and trimethyl sulfonium chloride are examples of compounds with similar sulfonium groups.
Uniqueness
What sets this compound apart is its combination of a thiazole ring and a sulfonium group, which imparts unique chemical and biological properties
Propriétés
Numéro CAS |
80337-62-8 |
|---|---|
Formule moléculaire |
C9H15ClN2OS2 |
Poids moléculaire |
266.8 g/mol |
Nom IUPAC |
dimethyl-[3-(1,3-thiazole-4-carbonylamino)propyl]sulfanium;chloride |
InChI |
InChI=1S/C9H14N2OS2.ClH/c1-14(2)5-3-4-10-9(12)8-6-13-7-11-8;/h6-7H,3-5H2,1-2H3;1H |
Clé InChI |
ICDFZWWWMNCEKI-UHFFFAOYSA-N |
SMILES canonique |
C[S+](C)CCCNC(=O)C1=CSC=N1.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


